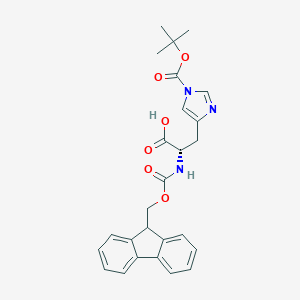

Fmoc-His(Boc)-OH

Overview

Description

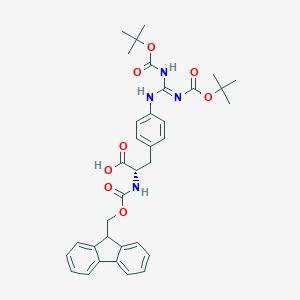

Fmoc-His(Boc)-OH is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C . It has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH .

Synthesis Analysis

Fmoc-His(Boc)-OH has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH . Coupling of Fmoc-His(Boc)-OH at 50 °C with DIPCI/Oxyma gave 0.18% epimerization against 6.85% for Fmoc-His(Trt)-OH .Molecular Structure Analysis

The atoms of the imidazole ring of histidine can be numbered in two different ways. Bachem as well as organic chemists designate the position of N-τ as 1 and the position of N-π as 3 .Chemical Reactions Analysis

Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis

Fmoc-His(Boc)-OH has a molecular formula of C26H27N3O6 . It has a density of 1.32 g/cm3 . The pKa value is predicted to be 2.99±0.10 .Scientific Research Applications

-

Peptide Synthesis

- Field : Biochemistry and Molecular Biology .

- Application : Fmoc-His(Boc)-OH is used in the synthesis of peptides . Peptides are biomolecules that may have several biological activities which makes them important to the environment in which they operate .

- Method : The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group . This allows for the sequential addition of amino acids in peptide synthesis .

- Results : Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

-

Fabrication of Functional Materials

- Field : Materials Science .

- Application : Fmoc-modified amino acids and short peptides have been used as building blocks for the fabrication of functional materials .

- Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, leading to self-assembly features .

- Results : These self-assembled materials have shown distinct potential for applications in various fields .

-

Mechanistic Aspects of Peptide Synthesis

- Field : Biochemistry and Molecular Biology .

- Application : Fmoc-His(Boc)-OH is used in the study of mechanistic aspects of peptide synthesis . This includes understanding the reagents involved in all phases of the synthesis .

- Method : The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group . This allows for the sequential addition of amino acids in peptide synthesis .

- Results : Understanding the mechanistic aspects of peptide synthesis can help improve the efficiency and yield of peptide synthesis .

-

Solid Phase Peptide Synthesis

- Field : Organic Chemistry .

- Application : Fmoc-His(Boc)-OH is used in solid phase peptide synthesis . This method is used to construct peptide chains on an insoluble solid support .

- Method : The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .

- Results : Solid phase peptide synthesis allows for the separation of the intermediate peptides from soluble reagents and solvents simply by filtration and washing .

-

Study of Mechanistic Aspects of Peptide Synthesis

- Field : Biochemistry and Molecular Biology .

- Application : Fmoc-His(Boc)-OH is used in the study of mechanistic aspects of peptide synthesis . This includes understanding the reagents involved in all phases of the synthesis .

- Method : The Fmoc group is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group . This allows for the sequential addition of amino acids in peptide synthesis .

- Results : Understanding the mechanistic aspects of peptide synthesis can help improve the efficiency and yield of peptide synthesis .

-

Green Chemistry in Solid Phase Peptide Synthesis

- Field : Green Chemistry .

- Application : Fmoc-His(Boc)-OH is used in solid phase peptide synthesis (SPPS) from a green chemistry perspective . SPPS is the strategy of choice for the synthesis of peptides for research and production purposes .

- Method : The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .

- Results : SPPS has several positive features, including savings in time and labor over the corresponding operations in solution synthesis, amenability to automation, and minimization of physical losses as the peptide remains attached to the support throughout the synthesis .

Safety And Hazards

Future Directions

properties

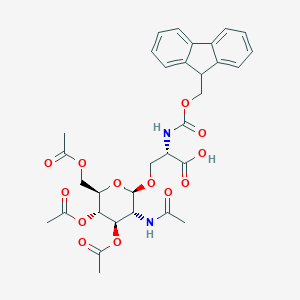

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Boc)-OH | |

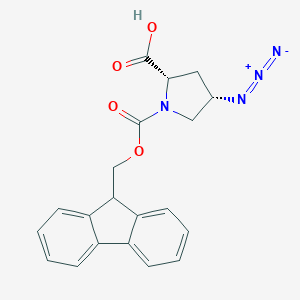

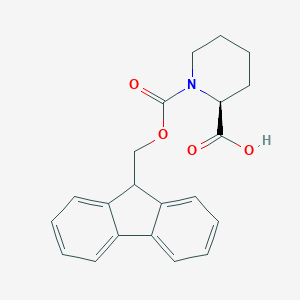

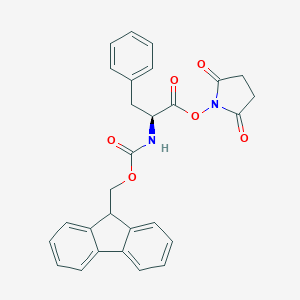

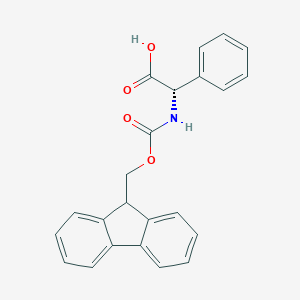

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

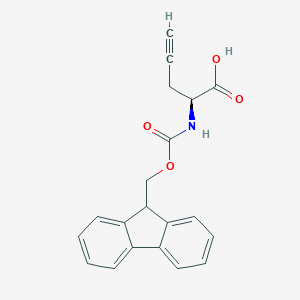

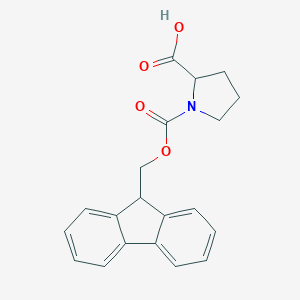

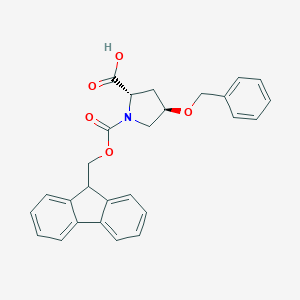

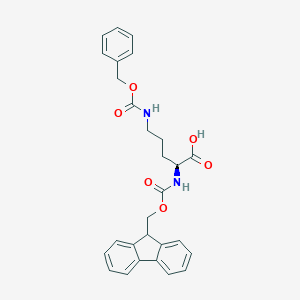

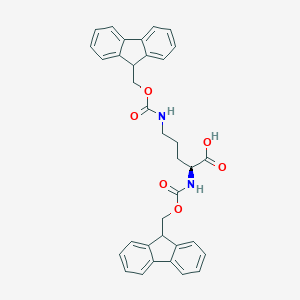

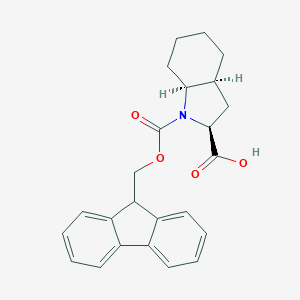

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.